molecular formula C8H14N2O2 B065055 (6R,7aS)-2-Ethyl-6-hydroxyhexahydro-1H-pyrrolo[1,2-c]imidazol-1-one CAS No. 173549-73-0

(6R,7aS)-2-Ethyl-6-hydroxyhexahydro-1H-pyrrolo[1,2-c]imidazol-1-one

Número de catálogo B065055
Número CAS: 173549-73-0
Peso molecular: 170.21 g/mol
Clave InChI: BWVXWKVXUYMBIQ-RQJHMYQMSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

(6R,7aS)-2-Ethyl-6-hydroxyhexahydro-1H-pyrrolo[1,2-c]imidazol-1-one, commonly known as EHP-101, is a synthetic compound that has shown promising results in scientific research for its potential therapeutic applications. EHP-101 is a small molecule that belongs to the class of imidazolones and has a unique chemical structure that makes it attractive for further investigation.

Mecanismo De Acción

EHP-101 exerts its effects through several mechanisms, including the modulation of the immune response, the inhibition of pro-inflammatory cytokines, and the activation of anti-inflammatory pathways. EHP-101 also has a neuroprotective effect by reducing oxidative stress and apoptosis in neuronal cells. The exact mechanism of action of EHP-101 is still being investigated, and further research is needed to fully understand its therapeutic potential.

Efectos Bioquímicos Y Fisiológicos

EHP-101 has been shown to have several biochemical and physiological effects in various disease models. In animal models of multiple sclerosis, EHP-101 has been shown to reduce inflammation and demyelination, leading to improved motor function. In models of neuropathic pain, EHP-101 has been shown to reduce pain sensitivity and improve nerve function. In models of traumatic brain injury, EHP-101 has been shown to reduce inflammation and improve cognitive function.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

EHP-101 has several advantages for use in lab experiments, including its small size, high purity, and ability to cross the blood-brain barrier. However, there are also limitations to its use, including its complex synthesis process, limited availability, and potential toxicity at high doses.

Direcciones Futuras

There are several future directions for research on EHP-101, including investigating its therapeutic potential in other disease models, optimizing its synthesis process to increase availability, and developing new formulations for improved delivery. Further research is also needed to fully understand the mechanism of action of EHP-101 and to identify any potential side effects or toxicity. Overall, EHP-101 has shown promising results in scientific research and may have significant therapeutic potential for the treatment of various neurological disorders and cancer.

Métodos De Síntesis

The synthesis of EHP-101 involves several steps, including the reaction of ethyl acetoacetate with ethyl chloroformate, followed by the addition of ammonia and a reducing agent such as sodium borohydride. This process results in the formation of the intermediate compound, which is further converted to EHP-101 by the addition of a specific catalyst. The synthesis of EHP-101 is a complex process that requires expertise and specialized equipment.

Aplicaciones Científicas De Investigación

EHP-101 has been extensively studied for its potential therapeutic benefits in various disease models. Research has shown that EHP-101 has anti-inflammatory, neuroprotective, and analgesic properties, making it a promising candidate for the treatment of various neurological disorders such as multiple sclerosis, neuropathic pain, and traumatic brain injury. EHP-101 has also been shown to have anti-tumor effects and may be useful in the treatment of certain types of cancer.

Propiedades

Número CAS

173549-73-0

Nombre del producto

(6R,7aS)-2-Ethyl-6-hydroxyhexahydro-1H-pyrrolo[1,2-c]imidazol-1-one

Fórmula molecular

C8H14N2O2

Peso molecular

170.21 g/mol

Nombre IUPAC

(6R,7aS)-2-ethyl-6-hydroxy-5,6,7,7a-tetrahydro-3H-pyrrolo[1,2-c]imidazol-1-one

InChI

InChI=1S/C8H14N2O2/c1-2-9-5-10-4-6(11)3-7(10)8(9)12/h6-7,11H,2-5H2,1H3/t6-,7+/m1/s1

Clave InChI

BWVXWKVXUYMBIQ-RQJHMYQMSA-N

SMILES isomérico

CCN1CN2C[C@@H](C[C@H]2C1=O)O

SMILES

CCN1CN2CC(CC2C1=O)O

SMILES canónico

CCN1CN2CC(CC2C1=O)O

Sinónimos

1H-Pyrrolo[1,2-c]imidazol-1-one,2-ethylhexahydro-6-hydroxy-,(6R-cis)-(9CI)

Origen del producto

United States

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.